molecular formula C27H20ClN3O3S B2926067 (E)-allyl 5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 1321804-92-5

(E)-allyl 5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2926067
CAS No.: 1321804-92-5
M. Wt: 501.99
InChI Key: VDENAOGGLMBOTM-HYARGMPZSA-N
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Description

(E)-allyl 5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C27H20ClN3O3S and its molecular weight is 501.99. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

Research on similar compounds involves their chemical synthesis, including the formation of complex heterocyclic structures through reactions like [4+2] cycloaddition, which yields novel pyrimidinone/fused pyrimidinone derivatives (Sharma & Mahajan, 1997)[https://consensus.app/papers/synthesis-cycloaddition-reactions-sharma/43ab88ee9efc51928c7ecf6b8d915d98/?utm_source=chatgpt]. Such studies provide insights into synthetic strategies that could be applicable to the target compound, focusing on creating molecules with potential biological or material applications.

Potential Biological Applications

Compounds within this structural family have been evaluated for biological activities, such as antimicrobial (Desai, Dodiya, & Shihora, 2011)[https://consensus.app/papers/clubbed-quinazolinone-4thiazolidinone-agents-desai/49a278d5bd755f8b8b13af37e01a3830/?utm_source=chatgpt] and anticancer effects (Abdel-Motaal, Alanzy, & Asem, 2020)[https://consensus.app/papers/synthesis-anticancer-activity-novel-heterocycles-abdelmotaal/9dfedbf0effb5b72ba5f82ce7993a459/?utm_source=chatgpt]. These studies highlight the potential of such compounds in contributing to new treatments or therapies, underscoring the importance of exploring their full range of biological activities.

Applications in Material Science

Some derivatives have been explored for their properties relevant to material sciences, such as their role as antioxidants in lubricating grease (Hussein, Ismail, & El-Adly, 2016)[https://consensus.app/papers/synthesis-evaluation-4hydroxy-quinolinone-derivatives-hussein/658ac674dd47524ab5140da00137d52f/?utm_source=chatgpt]. This indicates a broader range of potential applications for the compound beyond biomedical research, including its utility in industrial applications.

Properties

IUPAC Name

prop-2-enyl (2E)-5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20ClN3O3S/c1-3-12-34-26(33)23-16(2)30-27-31(24(23)19-6-8-21(28)9-7-19)25(32)22(35-27)14-17-4-5-18-10-11-29-15-20(18)13-17/h3-11,13-15,24H,1,12H2,2H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDENAOGGLMBOTM-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC4=C(C=C3)C=CN=C4)SC2=N1)C5=CC=C(C=C5)Cl)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC4=C(C=C3)C=CN=C4)/SC2=N1)C5=CC=C(C=C5)Cl)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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